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  • Product: Ferensimycin B, sodium salt
  • CAS: 135501-80-3

Core Science & Biosynthesis

Foundational

Technical Guide: Polyether Ionophore Antibiotics from Streptomyces sp. No. 5057

Technical Guide: Polyether Ionophore Antibiotics from Streptomyces sp.[1][2][3] No. 5057 Executive Summary This technical guide provides an in-depth analysis of Ferensimycins A and B , the primary polyether ionophore ant...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Polyether Ionophore Antibiotics from Streptomyces sp.[1][2][3] No. 5057

Executive Summary

This technical guide provides an in-depth analysis of Ferensimycins A and B , the primary polyether ionophore antibiotics produced by ** Streptomyces sp. No. 5057**.[1][2][3][4][5][6] First isolated and characterized in the early 1980s, these compounds represent a distinct subclass of ionophores structurally related to lysocellin .

Ferensimycins exhibit potent activity against Gram-positive bacteria and significant anticoccidial efficacy in poultry.[3] Their mechanism of action involves the disruption of cation gradients across cellular membranes, a hallmark of polyether antibiotics. This guide details the taxonomy of the producing strain, the physicochemical properties of the metabolites, rigorous isolation protocols, and their biological profiles, serving as a reference for drug discovery and veterinary pharmaceutical research.

Taxonomy and Biosynthetic Origin

The Producing Strain: Streptomyces sp.[1][2][7][8][9] No. 5057

The producing organism, Streptomyces sp.[1][2][3][4][5][6][7][8][9] No. 5057, is an actinomycete isolated from soil samples.[8] Taxonomically, it bears a strong morphological and physiological resemblance to Streptomyces myxogenes .

  • Morphology: Forms aerial mycelium with spore chains.

  • Physiology: Aerobic, Gram-positive, mesophilic.

  • Biosynthetic Capability: The strain utilizes the polyketide synthase (PKS) pathway to assemble the carbon backbone of Ferensimycins, incorporating propionate and acetate units, followed by oxidative cyclization to form the characteristic tetrahydrofuran and tetrahydropyran rings.

Structural Classification

Ferensimycins A and B are classified as monocarboxylic polyether ionophores . They are structural congeners of lysocellin, differing primarily in the alkyl substitution patterns on the polyether backbone.

CompoundMolecular Formula (Sodium Salt)Molecular WeightCAS Number
Ferensimycin A C₃₄H₅₉O₁₀Na~650 Da83852-59-9
Ferensimycin B C₃₅H₆₁O₁₀Na~664 Da83852-60-2

Mechanism of Action

The Ferensimycins function as mobile carrier ionophores . They possess a hydrophilic interior that binds metal cations (preferentially monovalent ions like Na⁺ and K⁺) and a lipophilic exterior that allows the complex to traverse the lipid bilayer of the cell membrane.[1][2]

Ion Transport Cycle
  • Binding: The deprotonated carboxyl group of the antibiotic binds a cation at the membrane interface.

  • Translocation: The neutral lipophilic complex diffuses across the membrane.

  • Release: The cation is released into the cytoplasm in exchange for a proton (H⁺) or due to concentration gradients.

  • Disruption: This uncontrolled influx of cations and efflux of protons dissipates the transmembrane electrochemical gradient (

    
     and 
    
    
    
    pH), uncoupling oxidative phosphorylation and leading to cell death.

IonophoreMechanism Extracellular Extracellular Space (High Na+) Membrane Lipid Bilayer (Hydrophobic Barrier) Extracellular->Membrane Na+ Binding Membrane->Extracellular Return Cycle Intracellular Cytoplasm (Low Na+, High K+) Membrane->Intracellular Translocation Intracellular->Membrane Na+ Release / H+ Uptake Ionophore Ferensimycin (F-) Complex F-Na+ Complex Ionophore->Complex Chelation

Figure 1: Mechanism of cation transport by polyether ionophores across the bacterial cell membrane.

Technical Protocol: Production and Isolation

This section outlines a standardized workflow for the isolation of Ferensimycins from Streptomyces sp. No. 5057 fermentation broth.[1][2][3][9] This protocol prioritizes yield and purity suitable for structural elucidation and biological assays.

Fermentation[2][3][11][12]
  • Inoculum Preparation: Cultivate strain No. 5057 on Bennett’s agar slants for 7 days at 28°C. Inoculate seed medium (glucose, starch, soybean meal) and incubate for 48 hours.

  • Production Culture: Transfer seed culture (5%) to fermentation tanks containing production medium (glycerol, soybean meal, inorganic salts).

  • Conditions: Aerobic submerged fermentation at 27–30°C for 90–120 hours with agitation (200 rpm).

Extraction and Purification Workflow

The isolation relies on the lipophilic nature of the antibiotics. The sodium salt form is often isolated due to stability.

Step-by-Step Protocol:
  • Separation: Filter the fermentation broth to separate the mycelial cake from the filtrate. (Note: Polyethers may reside in both, but often partition into the mycelium or supernatant depending on pH).

  • Solvent Extraction: Extract the filtrate with an equal volume of Ethyl Acetate or Butyl Acetate . Extract the mycelium with Acetone or Methanol , concentrate, and partition into Ethyl Acetate.

  • Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield an oily residue.

  • Primary Purification (Silica Gel): Load the residue onto a silica gel column. Elute with a gradient of Chloroform-Methanol (starting 100:0 to 95:5).

  • Secondary Purification: Fractions containing active compounds (monitored by TLC or bioassay against B. subtilis) are pooled.

  • Crystallization: Dissolve the active fraction in a minimal volume of n-hexane/acetone mixture and allow to stand at 4°C to induce crystallization of the sodium salts.

IsolationWorkflow Broth Fermentation Broth (Streptomyces sp. No. 5057) Filtration Filtration / Centrifugation Broth->Filtration Mycelium Mycelium Cake Filtration->Mycelium Filtrate Supernatant / Filtrate Filtration->Filtrate Extract_Myc Acetone Extraction Mycelium->Extract_Myc Extract_Fil Ethyl Acetate Extraction Filtrate->Extract_Fil Combine Combine & Concentrate (Oily Residue) Extract_Myc->Combine Extract_Fil->Combine Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Combine->Silica Crystallization Crystallization (n-Hexane/Acetone) Silica->Crystallization Product Purified Ferensimycins A & B Crystallization->Product

Figure 2: Isolation workflow for Ferensimycins from fermentation broth.[5]

Physicochemical Properties

The following data validates the identity of the isolated compounds.

PropertyFerensimycin A (Na salt)Ferensimycin B (Na salt)
Appearance Colorless prisms/crystalsColorless prisms/crystals
Melting Point 133 – 135°C143 – 145°C
Solubility Soluble in MeOH, Acetone, CHCl₃, Ethyl Acetate; Insoluble in WaterSoluble in MeOH, Acetone, CHCl₃; Insoluble in Water
UV Absorption End absorption only (no conjugated chromophore)End absorption only
Color Reaction Positive: Vanillin-H₂SO₄ (Pink/Red)Positive: Vanillin-H₂SO₄

Biological Profile

Antimicrobial Spectrum

Ferensimycins exhibit a narrow but potent spectrum, characteristic of ionophores. They are highly active against Gram-positive bacteria but generally inactive against Gram-negative bacteria due to the outer membrane barrier which excludes hydrophobic molecules.

  • Susceptible Organisms: Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus.

  • Resistant Organisms: Escherichia coli, Pseudomonas aeruginosa, Candida albicans (fungi).

Anticoccidial Activity

Like monensin and salinomycin, Ferensimycins are effective against Eimeria species, the causative agents of coccidiosis in poultry.[3]

  • Efficacy: Effective in reducing mortality and lesion scores in chickens infected with Eimeria tenella.

Toxicity

Acute toxicity was evaluated in mice (Intraperitoneal injection).[2]

  • LD50 (Ferensimycin A): 30 – 50 mg/kg[1][2]

  • LD50 (Ferensimycin B): ~50 mg/kg[1][2]

  • Note: The toxicity profile is typical for ionophores, necessitating precise dosing if used therapeutically.

References

  • Kusakabe, Y. et al. (1982). "Ferensimycins A and B. Two polyether antibiotics.[1][2][3][4] Taxonomy, fermentation, isolation, characterization and structural studies." The Journal of Antibiotics, 35(11), 1520-1530.

  • Westley, J.W. et al. (1986).[9] "Isolation and characterization of three novel polyether antibiotics... from Streptomyces sp.[2][9] X-14873."[2][9][10][11] The Journal of Antibiotics, 39(12), 1704-1711.[9]

  • Kevin, D.A. et al. (2009). "Polyether Ionophores: Broad Spectrum Activity and Potential for Drug Repurposing."[1] Expert Opinion on Drug Discovery.

  • Hamill, R.L. & Crandall, L.W. (1978). "Polyether Antibiotics."[1][2][3][4][6][9] Antibiotics: Isolation, Separation and Purification, Vol 17.

Sources

Exploratory

Biological Activity of Ferensimycin B against Gram-Positive Bacteria

Executive Summary Ferensimycin B is a specialized polyether ionophore antibiotic produced by Streptomyces sp. No. 5057.[1] Structurally categorized as a congener of lysocellin, it exhibits potent biological activity rest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ferensimycin B is a specialized polyether ionophore antibiotic produced by Streptomyces sp. No. 5057.[1] Structurally categorized as a congener of lysocellin, it exhibits potent biological activity restricted primarily to Gram-positive bacteria and coccidia. Its mechanism of action involves the disruption of cation transport across the cytoplasmic membrane, leading to osmotic stress and cell death.

This guide provides a comprehensive technical analysis of Ferensimycin B, detailing its chemical profile, mode of action, antimicrobial spectrum, and validated experimental protocols for its isolation and bioactivity assessment. It is designed for researchers investigating ionophore antibiotics for veterinary or clinical applications.

Chemical Profile & Biosynthesis[1][2][3]

Ferensimycin B belongs to the polyether class of antibiotics, a group characterized by a carbon backbone containing tetrahydrofuran and tetrahydropyran rings, terminating in a carboxylic acid function. This structure allows the molecule to form a "pseudocyclic" conformation via hydrogen bonding, creating a lipophilic exterior and a hydrophilic interior capable of chelating metal cations.

Physicochemical Properties
PropertyData
Compound Name Ferensimycin B
Class Polyether Ionophore (Lysocellin congener)
Molecular Formula C₃₅H₆₁O₁₀Na (Sodium salt)
Molecular Weight ~664.8 g/mol (as Na salt)
Source Organism Streptomyces sp.[1][2][3][4][5][6] No. 5057 (related to S. myxogenes)
Solubility Soluble in organic solvents (MeOH, EtOAc, CHCl₃); insoluble in water
Appearance Colorless crystals or powder
Melting Point 143–145 °C
Biosynthetic Origin

Ferensimycin B is synthesized via the Type I Polyketide Synthase (PKS) pathway. The carbon skeleton is assembled from short-chain carboxylic acid precursors (acetate, propionate, butyrate) followed by oxidative cyclization to form the characteristic ether rings.

Mechanism of Action: Cation Transport Disruption

The biological activity of Ferensimycin B is strictly linked to its ability to function as a mobile ion carrier (ionophore). Unlike pore-forming peptides (e.g., defensins), Ferensimycin B encapsulates cations within its hydrophilic core and shuttles them across the lipid bilayer.

Mechanistic Pathway[3][7]
  • Membrane Insertion: The lipophilic exterior of the Ferensimycin-cation complex allows it to insert into the bacterial cytoplasmic membrane.

  • Cation Exchange: It facilitates the electroneutral exchange of mono- or divalent cations (typically Na⁺, K⁺, or Ca²⁺) for protons (H⁺) or simply transports cations down their concentration gradient.

  • Osmotic Destabilization: The uncontrolled influx of cations disrupts the transmembrane electrochemical gradient (

    
     and 
    
    
    
    pH).
  • Cell Death: The bacterium expends ATP in a futile attempt to restore ion balance, leading to energy depletion, cytoplasmic swelling, and lysis.

Visualization of Signaling & Transport Pathway

IonophoreMechanism Ferensimycin Ferensimycin B (Lipophilic) CationBind Cation Chelation (Na+/K+) Ferensimycin->CationBind Binds Extracellular Ions Membrane Bacterial Cytoplasmic Membrane Transport Transmembrane Shuttling Membrane->Transport Facilitated Diffusion CationBind->Membrane Inserts into Bilayer GradientLoss Dissipation of Proton Motive Force (PMF) Transport->GradientLoss Uncontrolled Influx ATP_Depletion ATP Hydrolysis (Futile Cycle) GradientLoss->ATP_Depletion Pump Overactivity Lysis Osmotic Lysis / Cell Death ATP_Depletion->Lysis Energy Collapse

Figure 1: Mechanism of Action. Ferensimycin B acts as a mobile carrier, disrupting the electrochemical gradient essential for bacterial survival.

Antimicrobial Spectrum[8][9][10]

Ferensimycin B exhibits a narrow but potent spectrum of activity, targeting Gram-positive bacteria. It is generally inactive against Gram-negative bacteria (e.g., E. coli, Pseudomonas) because the outer membrane acts as a permeability barrier to hydrophobic macromolecules.

Comparative Activity Profile (Based on Lysocellin Class Data)
Organism GroupRepresentative SpeciesSusceptibilityEstimated MIC (µg/mL)*
Gram-Positive Cocci Staphylococcus aureusHigh0.5 – 2.0
Enterococcus faecalisModerate2.0 – 8.0
Gram-Positive Rods Bacillus subtilisHigh0.5 – 1.0
Bacillus cereusHigh1.0 – 2.0
Gram-Negative Rods Escherichia coliResistant> 100
Protozoa Eimeria tenella (Coccidia)HighEffective (In vivo)

*Note: Exact MICs can vary by strain. Values are extrapolated from the closely related congener Lysocellin and primary isolation data for Ferensimycins.

Experimental Protocols

Protocol A: Isolation and Purification

To obtain research-grade Ferensimycin B, a biphasic extraction from fermentation broth is required.

Reagents: Ethyl acetate (EtOAc), Sodium sulfate (anhydrous), Silica gel (60 mesh), Benzene, Acetone.

Workflow:

  • Fermentation: Cultivate Streptomyces sp. No. 5057 in production medium for 3-5 days at 28°C.

  • Filtration: Separate mycelium from supernatant via centrifugation (4000 rpm, 15 min).

  • Extraction:

    • Supernatant: Extract twice with equal volume of EtOAc.

    • Mycelium:[7] Extract with Acetone, evaporate, then partition into EtOAc.

  • Drying: Combine EtOAc phases, dry over Na₂SO₄, and concentrate in vacuo to yield crude oil.

  • Chromatography: Load crude oil onto a silica gel column. Elute with a gradient of Benzene:Acetone (starting 100:0 to 50:50).

  • Crystallization: Collect active fractions (monitor via TLC or bioassay) and crystallize from mixed solvents (e.g., EtOAc/Hexane).

IsolationWorkflow Culture Streptomyces Culture Separation Centrifugation Culture->Separation Extract EtOAc Extraction Separation->Extract Supernatant/Mycelium Silica Silica Gel Chromatography Extract->Silica Crude Oil Crystal Crystallization Silica->Crystal Active Fractions Product Pure Ferensimycin B Crystal->Product

Figure 2: Isolation Workflow.[4] Step-by-step purification from fermentation broth.

Protocol B: MIC Determination (Broth Microdilution)

Due to the hydrophobicity of Ferensimycin B, standard aqueous preparations will precipitate.

  • Stock Preparation: Dissolve Ferensimycin B in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare intermediate dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration in wells is < 1% to avoid solvent toxicity.

  • Inoculum: Prepare bacterial suspension (S. aureus) adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: Dispense 100 µL into 96-well plates containing serial dilutions of the compound. Incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.

References

  • Kusakabe, Y., Mizuno, T., Kawabata, S., Tanji, S., Seino, A., Seto, H., & Otake, N. (1982). Ferensimycins A and B. Two polyether antibiotics.[1] Taxonomy, fermentation, isolation, characterization and structural studies.[1] The Journal of Antibiotics, 35(9), 1119–1129.[1]

  • Ebata, E., Kasahara, H., Sekine, K., & Inoue, Y. (1975). Lysocellin, a new polyether antibiotic. I. Isolation, purification, physico-chemical and biological properties.[7] The Journal of Antibiotics, 28(2), 118–121.

  • Westley, J. W., Liu, C. M., Evans, R. H., & Blount, J. F. (1985). Isolation and characterization of four polyether antibiotics, X-14889A, B, C, and D, closely related to lysocellin and the ferensimycins.[5] The Journal of Antibiotics, 38(12), 1691–1700.

  • Kevin Pethe, et al. (2010). The biology of polyether ionophores: controlling the cation. Nature Chemical Biology. (General reference for ionophore mechanism).

Sources

Foundational

The Unseen Ferryman: An In-Depth Technical Guide to the Cation Ionophore Action of Ferensimycin B

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Ferensimycin B, a polyether antibiotic produced by Streptomyces species, represents a class of molecules with significant biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ferensimycin B, a polyether antibiotic produced by Streptomyces species, represents a class of molecules with significant biological activity, primarily attributed to their ability to transport cations across lipid membranes. This technical guide provides a comprehensive exploration of the mechanism of action of Ferensimycin B as a cation ionophore. By examining its structural features and drawing parallels with its close congener, lysocellin, we elucidate the principles of ion selectivity, the formation of cation-ionophore complexes, and the dynamics of transmembrane ion transport. This document is intended to serve as a foundational resource for researchers engaged in the study of ionophores, the development of antimicrobial agents, and the broader field of membrane transport phenomena.

Introduction: The Rise of a Molecular Transporter

First isolated from the fermentation broth of Streptomyces sp., Ferensimycin B is a member of the polyether family of antibiotics.[1] These complex natural products are characterized by a backbone of repeating ether-containing rings and a single carboxylic acid group. This unique architecture bestows upon them the ability to form lipid-soluble complexes with cations, effectively acting as "ferries" to transport these ions across otherwise impermeable biological membranes. The disruption of cellular ion homeostasis is the primary basis for their potent antimicrobial activity against Gram-positive bacteria and their efficacy in treating coccidiosis in poultry.[1]

Ferensimycin B is structurally very similar to the well-studied polyether ionophore, lysocellin.[1] Given the scarcity of detailed mechanistic studies specifically on Ferensimycin B, this guide will leverage the existing knowledge of lysocellin to infer and explain the functional intricacies of Ferensimycin B. The core of their activity lies in their function as mobile carriers, a mechanism distinct from channel-forming ionophores.

The Molecular Architecture of a Cation Carrier

The chemical structure of Ferensimycin B, C35H62O10, reveals the key features that underpin its ionophoric activity.[2]

  • A Lipophilic Exterior: The molecule's backbone is rich in carbon and hydrogen, creating a nonpolar exterior that allows for facile partitioning into and diffusion across the lipid bilayer of cell membranes.

  • A Polar Interior: The oxygen atoms of the ether and hydroxyl groups are oriented towards the interior of the molecule's three-dimensional structure, forming a polar cavity. This cavity is perfectly sized to chelate specific cations.

  • A Carboxylic Acid Headgroup: The presence of a terminal carboxylic acid group is critical for the transport mechanism, enabling the exchange of a proton for a cation.

The Heart of the Matter: Mechanism of Cation Transport

The ionophoric action of Ferensimycin B is a cyclical process involving the formation of a neutral complex with a cation on one side of a membrane, diffusion of this complex across the membrane, and release of the cation on the other side. This process is generally understood to be an electroneutral exchange , where the transport of a positively charged cation is coupled with the counter-transport of a proton (H+), resulting in no net change in charge across the membrane.[3][4]

Ion Selectivity: A Preference for Divalent Cations

While Ferensimycin B can transport monovalent cations, studies on its close analog, lysocellin, have demonstrated a significantly higher affinity for divalent cations.[5] This selectivity is a function of the size of the cation and the geometry of the coordination sites within the ionophore's polar cavity. The precise arrangement of oxygen atoms in the folded conformation of the ionophore creates a binding pocket that is better suited to coordinate with the charge and ionic radius of divalent cations like Ca²⁺ and Mg²⁺ compared to monovalent cations like Na⁺ and K⁺. The crystal structure of the silver salt of lysocellin provides a clear visualization of how a cation is enveloped by the ionophore.[6][7]

Complex Formation and Stoichiometry

The formation of the cation-ionophore complex is a critical step in the transport cycle. For polyether ionophores like Ferensimycin B, the stoichiometry of this complex is typically 1:1 (ionophore:cation). The process begins with the deprotonation of the carboxylic acid group at the membrane interface. The resulting carboxylate anion, along with the oxygen atoms of the ether and hydroxyl groups, then coordinates with the cation, effectively encapsulating it within the ionophore's polar cavity. This complexation neutralizes the charge of the cation, rendering the entire complex lipophilic and capable of diffusing across the lipid bilayer.

Visualizing the Mechanism and Experimental Workflows

To better understand the complex processes involved in Ferensimycin B's mechanism of action, the following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and experimental procedures.

Ionophore_Mechanism cluster_membrane Lipid Bilayer Membrane_Interface_1 Membrane Interface (High Cation Concentration) Membrane_Core Hydrophobic Core Complex_2 [Ferensimycin B - Cation] Complex Membrane_Core->Complex_2 Diffusion Membrane_Interface_2 Membrane Interface (Low Cation Concentration) Ionophore_H Ferensimycin B (Protonated) Ionophore_Anion Ferensimycin B (Anion) Ionophore_H->Ionophore_Anion Deprotonation Cation Cation (e.g., Ca²⁺) Complex [Ferensimycin B - Cation] Complex Complex->Membrane_Core Diffusion Proton H⁺ Ionophore_AnionCation Ionophore_AnionCation Ionophore_AnionCation->Complex Complexation Ionophore_Anion_2 Ferensimycin B (Anion) Complex_2->Ionophore_Anion_2 Cation Release Ionophore_H_2 Ferensimycin B (Protonated) Ionophore_Anion_2->Ionophore_H_2 Protonation Ionophore_H_2->Membrane_Interface_1 Return Diffusion

Caption: The mobile carrier mechanism of Ferensimycin B.

Experimental_Workflow cluster_BLM Black Lipid Membrane (BLM) Assay cluster_Liposome Fluorescence-Based Liposome Assay BLM_Setup 1. Form BLM across aperture in septum Ionophore_Addition 2. Add Ferensimycin B to one chamber BLM_Setup->Ionophore_Addition Cation_Gradient 3. Establish a cation concentration gradient Ionophore_Addition->Cation_Gradient Current_Measurement 4. Measure transmembrane current Cation_Gradient->Current_Measurement Selectivity_Test 5. Repeat with different cations Current_Measurement->Selectivity_Test End End Selectivity_Test->End Liposome_Prep 1. Prepare cation-sensitive dye-loaded liposomes Ionophore_Incubation 2. Incubate liposomes with Ferensimycin B Liposome_Prep->Ionophore_Incubation Cation_Addition 3. Add cations to the external medium Ionophore_Incubation->Cation_Addition Fluorescence_Monitoring 4. Monitor fluorescence change over time Cation_Addition->Fluorescence_Monitoring Data_Analysis 5. Correlate fluorescence with ion influx Fluorescence_Monitoring->Data_Analysis Data_Analysis->End Start Start Start->BLM_Setup Start->Liposome_Prep

Caption: Workflow for characterizing ionophore activity.

Experimental Protocols for Characterizing Ionophore Activity

The following protocols provide detailed methodologies for the in vitro characterization of Ferensimycin B's ionophoric properties.

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer.

Materials:

  • BLM chamber with two compartments separated by a thin septum (e.g., Teflon) with a small aperture (50-250 µm diameter).[8]

  • Ag/AgCl electrodes.

  • Low-noise current amplifier.

  • Data acquisition system.

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).[8]

  • Ferensimycin B stock solution in a suitable solvent (e.g., ethanol).

  • Aqueous electrolyte solutions (e.g., KCl, NaCl, CaCl₂, MgCl₂).

Protocol:

  • Chamber Setup: Assemble the BLM chamber and fill both compartments with the desired electrolyte solution.

  • BLM Formation: "Paint" the lipid solution across the aperture in the septum to form a thin lipid film. The thinning of the film into a bilayer can be monitored by measuring its capacitance.[9]

  • Ionophore Incorporation: Once a stable BLM is formed, add a small aliquot of the Ferensimycin B stock solution to one of the compartments (the cis side) while stirring.

  • Establish Ion Gradient: Create a concentration gradient of the cation of interest across the BLM by adding a concentrated salt solution to the cis compartment.

  • Current Measurement: Apply a transmembrane potential and measure the resulting ion current using the current amplifier. The magnitude of the current is proportional to the rate of ion transport.

  • Ion Selectivity Determination: Repeat the experiment with different cations to determine the relative permeability of the Ferensimycin B-mediated transport.

Fluorescence-Based Liposome Assay

This assay provides a high-throughput method to assess ionophore activity by monitoring the influx of cations into liposomes.

Materials:

  • Lipids (e.g., egg phosphatidylcholine).

  • Cation-sensitive fluorescent dye (e.g., calcein for divalent cations).[10]

  • Size-extrusion apparatus.

  • Fluorometer.

  • Ferensimycin B stock solution.

  • Aqueous buffer solutions.

Protocol:

  • Liposome Preparation: a. Dissolve the lipids in an organic solvent (e.g., chloroform). b. Evaporate the solvent to form a thin lipid film on the inside of a round-bottom flask. c. Hydrate the lipid film with a buffer solution containing the cation-sensitive dye to form multilamellar vesicles. d. Subject the vesicle suspension to several freeze-thaw cycles. e. Extrude the suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.[10] f. Remove the external dye by gel filtration.

  • Ion Transport Assay: a. Dilute the dye-loaded liposomes into a cuvette containing a buffer solution. b. Add the Ferensimycin B stock solution to the cuvette and incubate. c. Initiate the transport by adding a known concentration of the cation of interest to the external medium. d. Monitor the change in fluorescence over time. For example, the influx of quenching cations like Co²⁺ or Mn²⁺ will lead to a decrease in calcein fluorescence.[10] e. The initial rate of fluorescence change is proportional to the ionophore-mediated cation influx.

Structure-Activity Relationships and Future Directions

The biological activity of Ferensimycin B is intrinsically linked to its three-dimensional structure. The presence and position of the hydroxyl and ether groups are critical for cation coordination, while the lipophilicity of the backbone dictates its ability to traverse the cell membrane. A recent study on lysocellin demonstrated that the absence of a specific P450-mediated oxidation greatly reduces its biological potency, highlighting the subtle structural modifications that can have a profound impact on activity.[11][12][13]

Future research in this area could focus on several key aspects:

  • Detailed Quantitative Analysis: Determining the stability constants of Ferensimycin B with a range of biologically relevant cations would provide a quantitative measure of its ion selectivity.

  • Synthesis of Analogs: The chemical synthesis of Ferensimycin B analogs with modifications to the backbone or the carboxylic acid headgroup could lead to the development of ionophores with altered selectivity or enhanced biological activity.

  • Elucidation of Resistance Mechanisms: Understanding how bacteria develop resistance to polyether ionophores is crucial for the long-term viability of this class of antibiotics.

Conclusion

Ferensimycin B exemplifies the elegant and efficient mechanism of a mobile cation carrier. Its ability to selectively bind and transport cations across lipid membranes disrupts the essential ion gradients of target organisms, leading to its potent biological effects. Through the application of techniques such as black lipid membrane electrophysiology and fluorescence-based liposome assays, a detailed understanding of its mechanism of action can be achieved. This knowledge is not only fundamental to our understanding of membrane biology but also provides a platform for the rational design of new therapeutic agents that target ion transport processes.

References

Sources

Exploratory

Technical Guide: Ferensimycin B vs. Lysocellin Structural Congeners

Comparative Analysis of Polyether Ionophores Executive Summary This technical guide provides a rigorous comparison between Ferensimycin B and the Lysocellin structural family. Both compounds belong to the class of carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Polyether Ionophores

Executive Summary

This technical guide provides a rigorous comparison between Ferensimycin B and the Lysocellin structural family. Both compounds belong to the class of carboxylic polyether ionophores, characterized by their ability to transport monovalent cations (primarily Na⁺ and K⁺) across lipid membranes, disrupting cellular chemiosmotic gradients.

While Lysocellin serves as the prototypical scaffold for this subclass, Ferensimycin B represents a distinct structural congener (a higher homolog) with altered physicochemical properties. This guide dissects their structural divergence, biosynthetic origins, and comparative biological efficacy, providing actionable protocols for their isolation and characterization.

Structural Chemistry & Congener Analysis

The Lysocellin Scaffold

The core structure of Lysocellin (


) features a linear polyether backbone terminating in a carboxylic acid function at one end and a hemiketal moiety at the other.[1] A critical structural determinant for biological activity is the hydro-2,2'-bifuran-2-ol  system.
  • Key Motif: The hemiketal oxygen at C17 is essential for stabilizing the pseudocyclic conformation required for cation sequestration.

  • Coordination: The molecule wraps around the metal ion, with oxygen atoms from the ether, hydroxyl, and carboxylate groups forming the coordination sphere.

Ferensimycin B: The Homolog

Ferensimycin B (


) is a higher homolog of Lysocellin. Structural studies indicate it possesses an additional methyl group compared to the parent Lysocellin/Ferensimycin A structure.
  • Ferensimycin A (

    
    ):  An isomer of Lysocellin.[2]
    
  • Ferensimycin B (

    
    ):  A 
    
    
    
    homolog, exhibiting similar spectral characteristics but distinct chromatographic retention and lipophilicity.
Comparative Data Table: Structural Congeners
CompoundMolecular Formula (Acid)Molecular Weight (Da)Structural RelationshipKey Feature
Lysocellin

628.84Parent ScaffoldHydro-2,2'-bifuran-2-ol moiety
Ferensimycin A

628.84IsomerStereochemical/skeletal isomer of Lysocellin
Ferensimycin B

642.87Homolog (

)
Increased lipophilicity; similar cation affinity
X-14889C

614.81Lower HomologDes-methyl variant
Pre-Lysocellin

612.84Biosynthetic PrecursorLacks C17 hemiketal oxygen; biologically inactive

Biosynthetic Mechanistics

The biosynthesis of these congeners follows a Type I Polyketide Synthase (PKS) pathway, followed by critical post-PKS tailoring.

The Role of LyoI (Oxidative Tailoring)

Recent mechanistic studies have identified the cytochrome P450 enzyme LyoI as the catalyst responsible for the oxidative installation of the hemiketal moiety.

  • Pre-Lysocellin: The direct PKS product lacks the C17 oxygen.[3]

  • LyoI Action: Catalyzes a specific hydro-2,2'-bifuran oxidation.[1][4]

  • Impact: Deletion of lyoI results in "Pre-lysocellin," which has >100-fold lower potency, confirming the hemiketal's role in ion binding.[3]

Biosynthetic Logic Diagram

Biosynthesis Acetate Acetate/Propionate (Building Blocks) PKS Type I PKS (Assembly Line) Acetate->PKS Condensation PreLyso Pre-Lysocellin (Inactive Scaffold) PKS->PreLyso Cyclization Lysocellin Lysocellin (Active Ionophore) PreLyso->Lysocellin Oxidation (C17) LyoI LyoI (P450) Oxidative Tailoring LyoI->PreLyso Catalysis Ferensimycins Ferensimycin A/B (Congeners) Lysocellin->Ferensimycins Isomerization/ Homologation

Figure 1: Biosynthetic pathway illustrating the critical LyoI-mediated oxidation step transforming the inactive precursor into the active Lysocellin scaffold.

Experimental Protocols

Production & Isolation Workflow

Objective: Isolate Ferensimycin B and Lysocellin from Streptomyces fermentation broth.

Reagents:

  • Extraction Solvents: Ethyl Acetate (EtOAc), Chloroform (

    
    ), Methanol (MeOH).
    
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane, EtOAc, MeOH gradients.

Protocol:

  • Fermentation: Cultivate Streptomyces sp. (e.g., strain No. 5057 or S. longwoodensis) in production medium (glucose/soybean meal base) for 5–7 days at 28°C, 200 rpm.

  • Extraction:

    • Filter mycelia from the broth.

    • Extract the filtrate with equal volumes of EtOAc (x3).

    • Extract the mycelial cake with Acetone or MeOH to recover cell-bound ionophores.

    • Combine organic extracts and concentrate in vacuo to yield a crude oily residue.

  • Purification (Silica Gel Chromatography):

    • Load crude extract onto a Silica Gel column.[5]

    • Wash: 100% Hexane (remove lipids).

    • Elution Gradient: Stepwise gradient of

      
      :MeOH (100:0 
      
      
      
      95:5
      
      
      90:10).
    • Fractionation: Collect fractions. Ferensimycins typically elute after the main lipid front but before highly polar metabolites.

  • Crystallization:

    • Pool active fractions (monitor via TLC/bioassay).

    • Crystallize from aqueous MeOH or Acetone/Hexane to obtain the Sodium salt forms.

Characterization Strategy (NMR/MS)

Differentiation of Ferensimycin B from Lysocellin requires high-resolution analysis due to their structural similarity.

  • Mass Spectrometry (ESI-MS):

    • Lysocellin

      
      : 
      
      
      
    • Ferensimycin B

      
      : 
      
      
      
      (Observe the +14 Da shift corresponding to
      
      
      ).
  • NMR Spectroscopy (

    
    ): 
    
    • Look for the diagnostic Hemiketal Carbon signal (

      
       ppm).[3]
      
    • Ferensimycin B will display an additional methyl signal in the aliphatic region (

      
       ppm) compared to Lysocellin.
      

Biological Profile & Mechanism

Mechanism of Action (Ionophore)

Both compounds function as mobile carrier ionophores .

  • Complexation: The deprotonated carboxylate head group and the polyether oxygen atoms form a neutral complex with a metal cation (

    
    ).
    
  • Translocation: This lipophilic complex diffuses across the bacterial cell membrane.

  • Release: The cation is released into the cytoplasm in exchange for a proton (

    
    ) or by equilibrium dissociation, collapsing the transmembrane electrochemical gradient (
    
    
    
    and
    
    
    ).
  • Result: ATP depletion, swelling, and cell death.

Antimicrobial Spectrum
  • Target: Primarily Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and anaerobic bacteria (Clostridium perfringens).

  • Coccidiostat: Highly effective against Eimeria species in poultry (treatment of coccidiosis).

  • Potency: Lysocellin and Ferensimycin B exhibit comparable MIC values (typically 0.5 – 4

    
     against sensitive strains). Pre-lysocellin is essentially inactive (
    
    
    
    ).

Visualization of Isolation Logic

IsolationProtocol Start Streptomyces Fermentation Broth Separation Centrifugation/Filtration Start->Separation Filtrate Supernatant Separation->Filtrate Mycelia Mycelial Cake Separation->Mycelia Extract1 Solvent Extraction (EtOAc) Filtrate->Extract1 Extract2 Solvent Extraction (Acetone/MeOH) Mycelia->Extract2 Combine Combine & Evaporate Extract1->Combine Extract2->Combine Crude Crude Oily Residue Combine->Crude Column Silica Gel Chromatography (CHCl3:MeOH Gradient) Crude->Column FracA Fraction A: Lipids (Discard) Column->FracA FracB Fraction B: Ferensimycins/Lysocellin (Active) Column->FracB FracC Fraction C: Polar Impurities Column->FracC Final Crystallization (Na-Salt) FracB->Final

Figure 2: Step-by-step isolation workflow for purifying polyether ionophores from fermentation broth.

References

  • Kusakabe, Y. et al. (1982).[6] Ferensimycins A and B. Two polyether antibiotics.[2][6] Taxonomy, fermentation, isolation, characterization and structural studies.[6] The Journal of Antibiotics.[6]

  • Rasmussen, M. H. et al. (2025).[1][3] P450 Enzyme LyoI Performs Hydro-2,2'-Bifuran Oxidation in the Polyether Ionophore Lysocellin.[1][4][7] Angewandte Chemie International Edition.[1][4]

  • Liu, C. et al. (1985). Isolation and characterization of four polyether antibiotics, X-14889A, B, C, and D, closely related to lysocellin and the ferensimycins. The Journal of Antibiotics.[6]

  • Thermo Fisher Scientific. Mouse Spleen Cell Isolation Protocol. (Reference for general cell isolation techniques utilized in cytotoxicity assays).

  • Miao, L. et al. (2023). Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity.[8] BMC Microbiology.

Sources

Foundational

Ferensimycin B Sodium Salt: A Technical Guide to its History, Discovery, and Characterization

Introduction In the relentless pursuit of novel antimicrobial agents, natural products from microbial sources remain a cornerstone of drug discovery. Among these, the polyether antibiotics, a class of ionophores produced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of novel antimicrobial agents, natural products from microbial sources remain a cornerstone of drug discovery. Among these, the polyether antibiotics, a class of ionophores produced predominantly by Streptomyces species, have garnered significant attention for their potent biological activities. This technical guide provides a comprehensive overview of Ferensimycin B sodium salt, a notable member of this class. We will delve into its initial discovery, the characteristics of the producing microorganism, the methodologies for its isolation and purification, its structural elucidation, and its spectrum of biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into the experimental rationale behind its characterization.

Discovery and Microbial Origin

Ferensimycin B, along with its congener Ferensimycin A, was first isolated from the fermentation broth of a bacterial strain designated Streptomyces sp. No. 5057.[1] Taxonomical studies of this strain revealed it to be closely related to Streptomyces myxogenes.[1] The discovery was the result of a screening program aimed at identifying new polyether antibiotics with potential therapeutic applications. The producing organism, Streptomyces sp. No. 5057, was cultivated under specific fermentation conditions to optimize the production of these secondary metabolites.

Fermentation Protocol

The successful production of Ferensimycin B is contingent on providing an optimal environment for Streptomyces sp. No. 5057. The following is a generalized fermentation protocol based on standard practices for Streptomyces cultivation for polyether antibiotic production:

  • Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments of Streptomyces sp. No. 5057 from a slant culture to a seed medium. The seed culture is incubated for 48-72 hours to achieve sufficient biomass.

  • Production Medium: The production medium is formulated to provide essential nutrients for bacterial growth and secondary metabolite synthesis. A typical medium would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

  • Fermentation Conditions: The production fermentation is carried out in a stirred-tank fermenter under controlled conditions of temperature, pH, and aeration. The fermentation is typically run for 5-7 days, during which the production of Ferensimycin B is monitored.

Isolation and Purification

The isolation of Ferensimycin B sodium salt from the fermentation broth is a multi-step process designed to separate the compound from other metabolites and cellular components. The lipophilic nature of this polyether antibiotic is a key consideration in the design of the extraction and purification strategy.

Extraction and Purification Workflow

The following diagram illustrates a logical workflow for the isolation and purification of Ferensimycin B sodium salt:

Isolation_Workflow Fermentation_Broth Fermentation Broth (Streptomyces sp. No. 5057) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Eluted Fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Monitoring Pure_Ferensimycin_B Pure Ferensimycin B TLC->Pure_Ferensimycin_B Pooling of Pure Fractions Crystallization Crystallization (as Sodium Salt) Pure_Ferensimycin_B->Crystallization Final_Product Ferensimycin B Sodium Salt Crystals Crystallization->Final_Product

Caption: A generalized workflow for the isolation and purification of Ferensimycin B sodium salt.

Step-by-Step Methodology
  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at an appropriate pH to ensure the protonation of the carboxylic acid group of the antibiotic, thereby increasing its solubility in the organic phase.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute the components of the mixture.

  • Fraction Analysis: The eluted fractions are collected and analyzed by a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing Ferensimycin B.

  • Purification and Crystallization: The fractions containing pure Ferensimycin B are pooled and concentrated. The purified compound is then converted to its sodium salt and crystallized to obtain the final product.

Structural Elucidation and Physicochemical Properties

The determination of the chemical structure of Ferensimycin B was achieved through a combination of spectroscopic techniques and physicochemical analysis. These methods provided detailed information about its molecular formula, functional groups, and stereochemistry.

PropertyValueSource
Molecular Formula C35H61O10Na[1]
Melting Point 143-145 °C[1]
Class Polyether antibiotic[1]
Structural Relationship Congener of Lysocellin[1]

The structural elucidation process would have involved the following key analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule with high precision.

Biological Activity

Ferensimycin B sodium salt exhibits significant biological activity, primarily against Gram-positive bacteria.[1] As a polyether antibiotic, its mechanism of action is presumed to involve the disruption of ion gradients across the cell membranes of susceptible organisms. This ionophoric activity leads to a cascade of events that ultimately result in cell death.

Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values are not detailed in the initial discovery publication, the activity against Gram-positive bacteria is a key characteristic.[1] Further research would be required to establish a comprehensive profile of its antibacterial spectrum against a panel of clinically relevant pathogens.

Anticoccidial Activity

A notable and commercially relevant biological activity of Ferensimycin B is its effectiveness in the treatment of coccidiosis in fowl.[1] Coccidiosis is a parasitic disease of the intestinal tract of animals, and polyether antibiotics have been widely used as anticoccidial agents in the poultry industry. The efficacy of Ferensimycin B in this context highlights its potential for veterinary applications.

Conclusion and Future Perspectives

Ferensimycin B sodium salt represents a significant discovery in the field of polyether antibiotics. Its isolation from Streptomyces sp. No. 5057 and subsequent characterization have provided a valuable addition to this important class of natural products. The dual activity against Gram-positive bacteria and coccidial parasites underscores its potential for both clinical and veterinary applications.

Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis route for Ferensimycin B would provide a means for producing larger quantities of the compound for further study and could enable the synthesis of novel analogues with improved activity or pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed studies are needed to fully elucidate the molecular mechanism by which Ferensimycin B exerts its antibacterial and anticoccidial effects.

  • In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are required to evaluate the therapeutic potential and safety profile of Ferensimycin B in animal models.

The continued exploration of natural products like Ferensimycin B is crucial for the discovery of new therapeutic agents to combat infectious diseases and address the growing challenge of antimicrobial resistance.

References

  • Kusakabe, Y., Mizuno, T., Kawabata, S., Tanji, S., Seino, A., Seto, H., & Otake, N. (1982). Ferensimycins A and B. Two polyether antibiotics. Taxonomy, fermentation, isolation, characterization and structural studies. The Journal of Antibiotics, 35(9), 1119–1129. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solvent Extraction of Ferensimycin

Abstract This comprehensive guide provides a detailed exploration of solvent extraction techniques for the polyether antibiotic Ferensimycin. Produced by Streptomyces species, Ferensimycin, like other carboxylic ionophor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of solvent extraction techniques for the polyether antibiotic Ferensimycin. Produced by Streptomyces species, Ferensimycin, like other carboxylic ionophores, presents unique challenges and opportunities for selective extraction and purification. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations and practical, step-by-step protocols for both solid-liquid and liquid-liquid extraction methodologies. By explaining the causality behind experimental choices, this guide aims to empower researchers to optimize their extraction workflows for high-yield, high-purity recovery of Ferensimycin from complex matrices such as fermentation broths.

Introduction: The Chemistry of Ferensimycin and the Extraction Imperative

Ferensimycin A and B are polyether antibiotics belonging to the class of carboxylic ionophores.[1] These complex natural products are characterized by a backbone of multiple ether-linked heterocyclic rings and a terminal carboxylic acid group. This unique structure allows them to form lipid-soluble complexes with metal cations and transport them across biological membranes. Their activity against Gram-positive bacteria has made them subjects of interest in veterinary and potentially human medicine.[1]

The successful isolation of Ferensimycin from a fermentation broth hinges on exploiting its key physicochemical properties. The presence of the carboxylic acid moiety is the lynchpin of the extraction strategy. The protonation state of this group, which is dictated by the pH of the aqueous environment, dramatically alters the molecule's overall polarity and, consequently, its solubility in different solvents.

Key Physicochemical Properties of Ferensimycin A:

PropertyValueSource
Molecular FormulaC34H60O10[2]
Strongest Acidic pKa4.31[2]
logP3.54 - 5.57[2]
Water Solubility0.014 g/L[2]

The low water solubility and relatively high logP value indicate a preference for nonpolar environments, making solvent extraction a prime candidate for its isolation. The acidic pKa of approximately 4.31 is a critical parameter that informs the pH adjustments necessary for efficient extraction and recovery.

The Principle of pH-Dependent Extraction for Carboxylic Ionophores

The core principle behind the selective extraction of Ferensimycin is the manipulation of its solubility through acid-base chemistry.

  • In an acidic environment (pH < pKa, e.g., pH 2-3): The carboxylic acid group of Ferensimycin is protonated (-COOH). This neutral form of the molecule is significantly less polar and thus more soluble in organic solvents that are immiscible with water. This state is ideal for extracting the antibiotic from the aqueous fermentation broth into an organic phase. For optimal partitioning into the organic phase, the pH of the aqueous sample should be at least two units below the analyte's pKa.[3]

  • In a basic environment (pH > pKa, e.g., pH 8-10): The carboxylic acid group is deprotonated, forming a carboxylate salt (-COO⁻). This ionic form is much more polar and therefore preferentially soluble in the aqueous phase. This principle is exploited during "back-extraction," where the Ferensimycin is recovered from the organic solvent into a fresh aqueous base solution.

This pH-swing mechanism allows for a highly selective two-way transfer of the target molecule between aqueous and organic phases, leaving many impurities behind.

Caption: pH-dependent partitioning of Ferensimycin.

Solvent Selection: A Balance of Polarity, Selectivity, and Practicality

The choice of solvent is critical for a successful extraction. An ideal solvent should:

  • Effectively solubilize the neutral form of Ferensimycin.

  • Be immiscible with the aqueous fermentation broth.

  • Have a low boiling point for easy removal post-extraction.

  • Be relatively non-toxic and cost-effective.

Below is a table of common solvents used in antibiotic extraction, along with their relevant properties.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Water Solubility
Methanol CH3OH64.70.79232.7Miscible
Ethyl Acetate C4H8O277.10.9026.028.3 g/100 mL
1-Butanol C4H10O117.70.81017.87.3 g/100 mL
Chloroform CHCl361.21.4894.810.8 g/100 mL
Hexane C6H14690.6551.88Insoluble

Data compiled from various sources.[4][5][6]

For extracting polyether antibiotics, moderately polar solvents like ethyl acetate and 1-butanol are often effective choices.[4][7] Methanol, while an excellent solvent for the compound itself, is miscible with water, making it more suitable for solid-liquid extraction from mycelial cake rather than liquid-liquid extraction from the whole broth.[5][8]

Experimental Protocols

The following protocols are designed as a robust starting point for the extraction of Ferensimycin. Optimization of solvent volumes, extraction times, and pH may be necessary depending on the specific fermentation conditions and desired purity.

Protocol 1: Solid-Liquid Extraction from Mycelial Mass

This protocol is ideal when the majority of the produced Ferensimycin is contained within the mycelia of the Streptomyces culture.

Rationale: This method first separates the biomass from the bulk of the aqueous medium. A water-miscible solvent like methanol is then used to penetrate the cell mass and dissolve the antibiotic.

Caption: Workflow for Solid-Liquid Extraction.

Step-by-Step Methodology:

  • Harvesting Mycelia: Centrifuge the fermentation broth (e.g., 5000 x g for 20 minutes) to pellet the mycelia. Decant and discard the supernatant.

  • Extraction: To the mycelial pellet, add a 9:1 methanol-water solution (v/v) at a ratio of approximately 5-10 mL per gram of wet mycelial mass.[8][9]

  • Agitation: Resuspend the pellet thoroughly and agitate the slurry on a mechanical shaker at room temperature for 1-2 hours to ensure complete extraction.

  • Separation: Separate the solid debris from the methanol extract by centrifugation or filtration.

  • Concentration: Concentrate the methanol extract in vacuo using a rotary evaporator. The bath temperature should be kept low (e.g., 30-40°C) to prevent degradation of the antibiotic.[7]

  • Further Processing: The resulting concentrated crude extract can then be subjected to liquid-liquid extraction (Protocol 2) for further purification.

Protocol 2: Liquid-Liquid Extraction from Fermentation Broth

This protocol is suitable for extracting Ferensimycin directly from the whole fermentation broth or from the redissolved crude extract from Protocol 1.

Rationale: This method leverages the pH-dependent solubility of Ferensimycin to move it from an aqueous phase to an organic phase, leaving polar impurities behind.

Caption: Workflow for Liquid-Liquid Extraction.

Step-by-Step Methodology:

  • Acidification: Adjust the pH of the fermentation broth (or the redissolved crude extract) to 2.5-3.0 using a dilute acid (e.g., 1M HCl). This protonates the Ferensimycin, making it organic-soluble.

  • Solvent Addition: Transfer the acidified broth to a separatory funnel and add an equal volume of an immiscible organic solvent, such as ethyl acetate.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Drain and discard the lower aqueous layer. Collect the upper organic layer, which now contains the Ferensimycin. For exhaustive extraction, the aqueous layer can be re-extracted with fresh ethyl acetate.

  • Back-Extraction (Optional but Recommended): To further purify and concentrate the Ferensimycin, perform a back-extraction.

    • Add the collected organic phase to a clean separatory funnel.

    • Add a volume of aqueous base (e.g., 0.1M NaOH, pH 9-10).

    • Shake vigorously. The ionic Ferensimycin will move into the aqueous layer.

    • Collect the aqueous layer.

  • Recovery:

    • Precipitation: Re-acidify the basic aqueous extract from the back-extraction to pH 2.5-3.0. The neutral Ferensimycin should precipitate out of solution. The precipitate can be collected by filtration, washed with cold water, and dried.

    • Solvent Evaporation: If back-extraction is not performed, the organic solvent can be removed using a rotary evaporator.[10] The resulting solid can then be further purified by chromatography.

Post-Extraction Processing and Quality Control

Solvent Removal: Rotary evaporation is the method of choice for removing organic solvents. The reduced pressure allows for rapid evaporation at a lower temperature, which is crucial for preserving the integrity of thermolabile compounds like antibiotics.[3][7]

Drying: If the final product is recovered from an aqueous solution, lyophilization (freeze-drying) can be employed to obtain a dry, stable powder.[11] This process involves freezing the sample and then reducing the pressure to allow the frozen water to sublimate directly from the solid to the gas phase.[1][11]

Purity Assessment: The purity of the extracted Ferensimycin should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Conclusion and Future Perspectives

The solvent extraction protocols detailed in this guide, grounded in the fundamental principles of acid-base chemistry, provide a robust framework for the isolation of Ferensimycin. The key to a successful extraction lies in the careful control of pH to manipulate the solubility of this carboxylic ionophore. While traditional solvent extraction is effective, future research may explore more sustainable and efficient methods. The use of "green solvents" like ionic liquids or supercritical fluids could reduce the environmental impact of the extraction process. Furthermore, advanced techniques such as solid-phase extraction (SPE) could be integrated into the workflow for high-throughput sample cleanup and concentration. By understanding the causality behind each step, researchers can adapt and innovate these methods to meet the growing demand for purified polyether antibiotics in various fields of development.

References

  • Purdue e-Pubs. (n.d.). Solvent Selection for Liquid-Liquid Extraction of Acetic Acid from Biomass Hydrolysate. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Recovery of antibiotics from fermentation broth using green solvents. Retrieved from [Link]

  • Chromatography Online. (n.d.). Analysis of Polyether Antibiotics in Animal Feeds by HPLC with Post-Column Derivatization. Retrieved from [Link]

  • PhytoBank. (2015, April 23). Showing Ferensimycin A (PHY0091544). Retrieved from [Link]

  • PMC - NCBI. (n.d.). In vitro antibacterial activities of methanol and aqueous leave extracts of selected medicinal plants against human pathogenic bacteria. Retrieved from [Link]

  • Adragos Pharma. (2025, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (1982, September). Ferensimycins A and B. Two polyether antibiotics. Taxonomy, fermentation, isolation, characterization and structural studies. Retrieved from [Link]

  • PubMed Central. (2022, September 13). Salinomycin biosynthesis reversely regulates the β‐oxidation pathway in Streptomyces albus by carrying a 3‐hydroxyacyl‐CoA dehydrogenase gene in its biosynthetic gene cluster. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting monensin sodium by methanol extraction method.
  • International Journal of Green Pharmacy (IJGP). (2019, November 27). Extraction and purification of antibiotic principles from the culture medium of selected microbial isolates from sea cucumber. Retrieved from [Link]

  • ResearchGate. (n.d.). Different solvents used for extraction of antibiotic substance. Retrieved from [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

  • Scribd. (n.d.). Physical Properties of Organic Compounds 1. Retrieved from [Link]

  • Google Patents. (n.d.). Method recovering butylacetate in antibiotic production process.
  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

  • Lab Unique. (n.d.). Rotary Evaporator Extraction Guide. Retrieved from [Link]

  • Open Access Journals. (n.d.). Review on Lyophilization of Anti-biotics. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Recovery of antibiotics from fermentation broth using green solvents. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Retrieved from [Link]

  • G-Biosciences. (2018, December 11). Organic Solvent Extraction of Proteins. Retrieved from [Link]

  • Google Patents. (n.d.). Solvent recovery process in pharmaceutical industry.
  • Lab Unique. (n.d.). Rotary Evaporator Extraction Guide. Retrieved from [Link]

  • Open Access Journals. (n.d.). Review on Lyophilization of Anti-biotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ferensimycin A. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

Sources

Application

Technical Guide: Preparation and Handling of Ferensimycin B Sodium Salt Stock Solutions

[1][2][3][4] Executive Summary & Compound Profile Ferensimycin B is a polyether ionophore antibiotic, structurally classified as a congener of lysocellin.[1][2][3][4] Isolated from Streptomyces species (specifically Stre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Profile

Ferensimycin B is a polyether ionophore antibiotic, structurally classified as a congener of lysocellin.[1][2][3][4] Isolated from Streptomyces species (specifically Streptomyces sp.[1][2][3][4][5] No. 5057), it exhibits potent activity against Gram-positive bacteria and coccidia by disrupting cation gradients across cellular membranes.[1][2][3][4]

Unlike water-soluble antibiotics (e.g., aminoglycosides), Ferensimycin B is lipophilic.[1][2][3][4] The sodium salt form improves handling but does not render it freely soluble in aqueous buffers at high concentrations.[1][2][3][4] This guide details the preparation of stable stock solutions, ensuring bioavailability and reproducibility in biological assays.

Physicochemical Specifications
ParameterSpecification
Compound Name Ferensimycin B Sodium Salt
Chemical Formula

Molecular Weight ~664.85 g/mol
Class Polyether Ionophore (Lysocellin congener)
Appearance White to off-white crystalline powder
Solubility (Primary) Soluble in DMSO, Methanol, Ethanol, Chloroform
Solubility (Aqueous) Poor (insoluble without organic co-solvent)
Storage (Solid) -20°C, desiccated, protected from light
Mechanism Cationophore (facilitates

transport)

Core Protocol: Stock Solution Preparation

Solvent Selection Strategy[1][2][3][4]
  • Dimethyl Sulfoxide (DMSO): The gold standard for biological assays.[1][2][3][4] It creates a stable, high-concentration stock (up to 20-50 mM) that resists precipitation upon freezing.[1][2][3][4]

  • Methanol/Ethanol: Suitable for chemical analysis (HPLC/MS) or evaporation-based coating methods.[1][2][3][4] Note: Alcohols evaporate more readily than DMSO, potentially altering concentration over time if seals are imperfect.[1][2][3][4]

Preparation Workflow (Standard 10 mM Stock)

Target: 1 mL of 10 mM Ferensimycin B Sodium Salt.[1][2][3][4]

  • Calculate Mass:

    
    
    
    
    
    [1][2][3][4]
  • Weighing:

    • Equilibrate the vial to room temperature for 15 minutes before opening to prevent water condensation (sodium salts are hygroscopic).[1][2][3][4]

    • Weigh 6.65 mg of Ferensimycin B Na-salt into a sterile, amber glass vial.

    • Critical: Avoid plastic microfuge tubes for long-term storage of high-concentration ionophores, as lipophilic compounds can sometimes leach into or adsorb onto polypropylene over months.[1][2][3][4] Glass is preferred for the primary stock.[1][2][3][4]

  • Solubilization:

    • Add 1.0 mL of anhydrous DMSO (Grade

      
       99.9%).
      
    • Vortex vigorously for 30-60 seconds.

    • Visual Check: The solution must be completely clear. If particulates remain, sonicate in a water bath for 2 minutes at ambient temperature.[1][2][3][4]

  • Aliquoting:

    • Divide into small aliquots (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Use amber tubes or wrap tubes in foil.

  • Storage:

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

Working Solution & Dilution Protocols

The "Step-Down" Dilution Method

Directly injecting a 10 mM DMSO stock into a saline buffer often causes immediate precipitation (crashing out) because the local concentration exceeds the solubility limit before mixing occurs.[1][2][3][4]

Correct Procedure:

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 or 1:100 in DMSO first, creating a 100

    
    M intermediate stock.
    
  • Final Dilution: Spike the intermediate stock into the culture media or buffer while vortexing the media.

  • Solvent Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in cell-based assays.

Self-Validating the Solution (Quality Control)

Before applying to cells/animals, perform a Light Scattering Check :

  • Prepare a "dummy" tube with your final buffer concentration (e.g., 10

    
    M Ferensimycin in PBS).[1][2][3][4]
    
  • Hold it against a dark background with a focused light source.

  • Pass: Solution is crystal clear.

  • Fail: Tyndall effect (laser beam visible) or cloudy appearance indicates micro-precipitation.[1][2][3][4] Remedy: Lower the concentration or use a carrier protein (e.g., 0.1% BSA) to solubilize the ionophore.[1][2][3][4]

Mechanistic Context & Experimental Design

Ferensimycin B acts as a mobile carrier ionophore.[1][2][3][4] Unlike channel formers (e.g., Gramicidin), it encapsulates the cation within its cyclic ether oxygen cage, presenting a hydrophobic exterior to the lipid bilayer.[1][2][3][4] This allows it to shuttle ions down their electrochemical gradient, disrupting osmotic balance.[1][2][3][4]

Experimental Workflow Visualization

The following diagram illustrates the preparation logic and the mechanism of action within a biological system.

Ferensimycin_Workflow cluster_Cell Cellular Interaction (Mechanism) Powder Ferensimycin B (Na+ Salt Powder) DMSO_Stock Primary Stock (10mM in DMSO) Powder->DMSO_Stock Dissolve (Anhydrous) Inter_Stock Intermediate Dilution (100µM in DMSO) DMSO_Stock->Inter_Stock 1:100 Dilution Media Culture Media (Aqueous) Inter_Stock->Media Spike (<0.5% DMSO) Membrane Lipid Bilayer Media->Membrane Partitioning Ion_Complex Ionophore-Cation Complex Membrane->Ion_Complex Cation Sequestration Effect Osmotic Swelling / Antibacterial Activity Ion_Complex->Effect Gradient Collapse

Figure 1: Workflow from solid compound handling to cellular mechanism of action.[1][2][3][4] Note the intermediate dilution step to prevent precipitation.

Safety & Handling

  • Toxicity: As a polyether ionophore, Ferensimycin B is potentially toxic to mammalian cells at high concentrations (cytotoxicity via mitochondrial uncoupling).[1][2][3][4] Handle with gloves and eye protection.[1][2][3][4]

  • Decontamination: Spills should be cleaned with an organic solvent (Ethanol/Isopropanol) first, followed by water.[1][2][3][4] Water alone will not effectively solubilize the powder.[1][2][3][4]

References

  • Kusumi, T., et al. (1987).[1][2][3][4] "Ferensimycins A and B. Two polyether antibiotics.[1][2][3][4] Taxonomy, fermentation, isolation, characterization and structural studies."[1][2][3][4] The Journal of Antibiotics, 40(12), 1683-1691.[1][2][3][4]

  • Westley, J. W. (1983).[1][2][3][4][6] "Polyether Antibiotics: Naturally Occurring Acid Ionophores."[1][2][3][4][6] Marcel Dekker, Inc.[1][2][3][4][6] (Standard reference for ionophore handling).

  • Pressman, B. C. (1976).[1][2][3][4] "Biological Applications of Ionophores." Annual Review of Biochemistry, 45, 501-530.[1][2][3][4] (Mechanistic grounding for ionophore stock preparation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for Ferensimycin B Sodium Salt

Here is the Technical Support Center guide for Ferensimycin B Sodium Salt, designed for researchers and drug development professionals. Product: Ferensimycin B Sodium Salt (Polyether Ionophore) CAS: 83852-60-2 (Acid form...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Ferensimycin B Sodium Salt, designed for researchers and drug development professionals.

Product: Ferensimycin B Sodium Salt (Polyether Ionophore) CAS: 83852-60-2 (Acid form ref) / Congener of Lysocellin Application: Antibacterial (Gram+), Anticoccidial, Ion Transport Studies Document Type: Troubleshooting Guide & FAQ[1]

Executive Summary & Chemical Profile[1][2]

Ferensimycin B is a C35 polyether antibiotic structurally related to Lysocellin.[2] While supplied as a sodium salt to enhance initial polarity, the molecule remains dominantly lipophilic due to its extensive carbon backbone and multiple tetrahydrofuran/tetrahydropyran rings.

The Core Challenge: Users frequently encounter precipitation when diluting the organic stock into aqueous buffers (PBS, HEPES).[1] Although the sodium carboxylate headgroup (


) is hydrophilic, the large hydrophobic tail drives rapid aggregation or micelle formation in high-dielectric media (water), often resulting in "crashing out" or non-reproducible bioassay data.[1]

Physicochemical Snapshot:

Property Detail Implication for Solubility

| Molecular Formula |


 | High MW (~664 Da) indicates significant bulk.[1] |
| Class  | Polyether Ionophore | Forms pseudocyclic structures wrapping metal cations; exterior is lipophilic.[3] |
| pKa (COOH)  | ~4.5 – 5.5 (Est.)[1] | Critical:  At pH < 6.0, the salt converts to the protonated acid, which is insoluble in water. |
| LogP  | > 4.0 (High) | Requires organic co-solvents or carriers (Cyclodextrins) for aqueous stability.[1] |

Troubleshooting & FAQs

Q1: Why does my solution turn cloudy immediately upon adding the stock to the buffer?

Diagnosis: This is "Solvent Shock" precipitation. Mechanism: When a concentrated DMSO/Ethanol stock is added rapidly to an aqueous buffer, the local solvent environment changes instantly from lipophilic to hydrophilic. The Ferensimycin molecules aggregate faster than they can disperse. Solution:

  • Use the "Subsurface Injection" technique: Do not drop the stock on top of the buffer. Submerge the pipette tip into the stirring buffer and dispense slowly.

  • Increase Vortexing: Vortex the buffer during addition.

  • Check Buffer pH: Ensure your buffer is pH 7.4 or higher . If the buffer is acidic (pH < 6), the Ferensimycin carboxylate protonates to the free acid, which is water-insoluble.[1]

Q2: Can I use PBS (Phosphate Buffered Saline)?

Answer: Yes, but with caution regarding ionic strength.[1] Technical Insight: High ionic strength (high


 or 

) can induce the "Salting Out" effect, reducing the solubility of the organic salt.[1] Recommendation: If precipitation persists in 1x PBS, switch to a lower ionic strength buffer like 10mM HEPES (pH 7.4) or dilute the PBS to 0.5x.
Q3: The compound dissolves but precipitates after 2 hours. How do I stabilize it?

Answer: You are likely operating at a metastable supersaturated state. Fix: Add a surfactant or carrier to maintain thermodynamic stability.

  • Surfactant: Add 0.05% - 0.1% Tween-80 or Triton X-100 to the buffer before adding the drug.[1]

  • Carrier: Use Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD)
    .[1] This encapsulates the hydrophobic tail, shielding it from the aqueous environment. (See Protocol C).

Validated Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Use this for long-term storage.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (Absolute).[1] DMSO is preferred for biological stability.

  • Target Concentration: 10 mM to 20 mM.

  • Procedure:

    • Weigh Ferensimycin B Sodium Salt powder.

    • Add half the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Add remaining DMSO to volume.

    • QC Step: Inspect against light. Solution must be perfectly clear. If particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution Method (For Aqueous Assays)

Use this to prepare the working solution (e.g., 10 µM – 100 µM) for cell assays.[1]

Reagents:

  • Stock Solution (from Protocol A).[1]

  • Intermediate Solvent: DMSO or Ethanol.

  • Assay Buffer: HEPES or PBS, pH 7.4.[1]

Workflow:

  • Create a 100x Intermediate: Dilute your primary stock (e.g., 20 mM) into pure DMSO to create a working stock (e.g., 1 mM).[1] Do not dilute directly from 20 mM to aqueous if possible.

  • Prepare Buffer: Pre-warm buffer to 37°C.

  • The Dropwise Addition:

    • Place buffer on a magnetic stirrer (medium speed).

    • Add the 100x Intermediate dropwise to the vortex/swirl.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity, though Ferensimycin B solubility may require up to 2% DMSO depending on concentration.[1]

  • Validation: Measure Absorbance at 600nm (OD600). A reading > 0.005 usually indicates micro-precipitation.

Protocol C: Cyclodextrin-Enhanced Solubilization (Gold Standard)

Recommended for animal studies or sensitive cell lines where DMSO must be minimized.[1]

Mechanism: HP


CD forms an inclusion complex, solubilizing the lipophilic backbone while keeping the sodium salt active.
  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD)
    in sterile water or hypotonic buffer.[1]
  • Dissolve Drug: Add Ferensimycin B powder directly to the HP

    
    CD solution (or add a small volume of concentrated ethanolic stock).
    
  • Sonicate: Sonicate for 10–20 minutes at 40°C. The solution should turn from cloudy to clear.

  • Filter: Pass through a 0.22 µm PVDF filter to ensure sterility and remove any non-complexed solid.

Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for solubilizing Ferensimycin B, ensuring users choose the correct pathway based on their final application.

Ferensimycin_Solubility Powder Ferensimycin B Na+ Powder OrganicStock Primary Stock (DMSO/EtOH, 10-20mM) Powder->OrganicStock Dissolve Decision Select Application OrganicStock->Decision CellAssay In Vitro Cell Assay (Low Conc, <100µM) Decision->CellAssay AnimalStudy In Vivo / High Conc (>100µM or No DMSO) Decision->AnimalStudy DirectDilution Direct Dilution (Risk of Precipitation) CellAssay->DirectDilution Rapid Add StepDown Protocol B: Step-Down (Intermediate Dilution) CellAssay->StepDown Slow Add + Vortex Cyclodextrin Protocol C: HP-Beta-CD (Inclusion Complex) AnimalStudy->Cyclodextrin Encapsulation Precipitate Precipitation/Cloudiness DirectDilution->Precipitate Solvent Shock FinalSol Stable Aqueous Solution StepDown->FinalSol Maintains Dispersion Cyclodextrin->FinalSol Thermodynamic Stability

Caption: Decision matrix for solubilizing Ferensimycin B. Green pathways indicate recommended protocols for stability.

Solubility Data Reference Table

Solvent SystemEstimated Solubility Limit*StabilityRecommended Use
Pure DMSO > 50 mg/mLHigh (Months at -20°C)Primary Stock
Pure Ethanol > 20 mg/mLModerate (Evaporation risk)Alternative Stock
PBS (pH 7.4) < 0.1 mg/mLVery Low (Precipitates)Do Not Use for Stock
PBS + 5% DMSO ~ 0.5 mg/mLLow (Hours)Short-term Assays
20% HP

CD
2 – 5 mg/mLHigh (Days/Weeks)In Vivo / High Dose

*Note: Values are empirical estimates based on polyether ionophore class properties (Lysocellin/Monensin congeners) and should be validated for specific batches.

References

  • MedChemExpress. Ferensimycin B - Product Information and Physicochemical Properties.[1] (Accessed 2026).[1]

  • Kusakabe, Y., et al. "Ferensimycins A and B. Two polyether antibiotics. Taxonomy, fermentation, isolation, characterization and structural studies."[1] The Journal of Antibiotics, vol. 35, no.[4] 9, 1982, pp. 1119-1129.[1]

  • Huczyński, A. "Structures and Properties of Naturally Occurring Polyether Antibiotics." BioMed Research International, vol. 2012, Article ID 936453.[1] (Context on ionophore solubility and salt forms).

  • PubChem. Ferensimycin B (Compound Summary). National Library of Medicine.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase pH for Ferensimycin B HPLC Analysis

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase pH for the High-Per...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase pH for the High-Performance Liquid Chromatography (HPLC) analysis of Ferensimycin B. As a polyether antibiotic with acidic properties, precise pH control of the mobile phase is paramount for achieving accurate, reproducible, and robust analytical results.

The Critical Role of Mobile Phase pH in Ferensimycin B Analysis

Ferensimycin B, like its congener Ferensimycin A, is a polyether antibiotic possessing a carboxylic acid moiety. This functional group makes Ferensimycin B an ionizable compound, and its degree of ionization is highly dependent on the pH of the mobile phase. In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. The ionized form of a molecule is more polar and will, therefore, have less affinity for the non-polar stationary phase, leading to shorter retention times. Conversely, the non-ionized (protonated) form is more hydrophobic and will be retained longer on the column.

The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For Ferensimycin A, the predicted strongest acidic pKa is 4.31. Given the structural similarity, it is reasonable to assume that Ferensimycin B has a comparable pKa. Operating the HPLC analysis at a mobile phase pH close to the pKa of Ferensimycin B will result in the co-existence of both the ionized and non-ionized forms. This can lead to significant chromatographic problems, including peak broadening, splitting, and poor reproducibility. Therefore, the primary goal of mobile phase pH optimization for Ferensimycin B is to select a pH that ensures the analyte is predominantly in a single, stable ionic state.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for the analysis of Ferensimycin B?

A1: For acidic compounds like Ferensimycin B, the general rule is to set the mobile phase pH at least 2 pH units below the analyte's pKa. This ensures that the carboxylic acid group is fully protonated (non-ionized), leading to a single, more hydrophobic species that will be well-retained on a reversed-phase column with improved peak shape. Given the predicted pKa of approximately 4.3 for the closely related Ferensimycin A, a starting mobile phase pH of ≤ 2.3 is recommended.

Q2: What type of buffer should I use for my mobile phase?

A2: The choice of buffer is critical for maintaining a stable pH throughout the analysis. For a target pH in the acidic range (e.g., pH 2.3-4.3), common choices include phosphate, formate, or acetate buffers. It is crucial to select a buffer with a pKa value within ±1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[1] For example, a phosphate buffer (with a pKa1 of ~2.1) is an excellent choice for maintaining a pH around 2.3.

Q3: What concentration of buffer should I use?

A3: A buffer concentration of 10-50 mM is generally sufficient for the analysis of small molecules.[2] It is advisable to start with a concentration of around 25 mM. Using too low a concentration may not provide adequate pH control, leading to reproducibility issues, while excessively high concentrations can cause precipitation of the buffer salts in the presence of high organic solvent concentrations and may also negatively impact column longevity.[2]

Q4: Can I use additives like Trifluoroacetic Acid (TFA) instead of a buffer?

A4: While not a true buffer, TFA is often used as a mobile phase additive at concentrations of 0.05-0.1% to lower the pH and improve peak shape for acidic and basic compounds. It can be effective in protonating Ferensimycin B. However, be aware that TFA is a strong ion-pairing agent and can sometimes suppress the signal if you are using a mass spectrometry (MS) detector. It can also be difficult to completely remove from the HPLC system.[3]

Q5: How does the mobile phase pH affect the retention time of Ferensimycin B?

A5: As an acidic compound, lowering the mobile phase pH will increase the retention time of Ferensimycin B.[4] This is because a lower pH suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and increasing its interaction with the C18 stationary phase. Conversely, increasing the pH towards and above the pKa will cause deprotonation, making the molecule more polar and decreasing its retention time.

Troubleshooting Guide

Problem Potential Cause Related to Mobile Phase pH Recommended Solution(s)
Peak Tailing The mobile phase pH is too close to the pKa of Ferensimycin B, causing the presence of both ionized and non-ionized forms.Lower the mobile phase pH to at least 2 units below the pKa (~pH 2.3). Ensure your buffer has adequate capacity at the target pH.
Peak Splitting or Broadening Inadequate buffering capacity, leading to pH fluctuations as the sample travels through the column. The sample diluent may have a significantly different pH than the mobile phase.Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 25 or 50 mM).[5] Ensure the sample is dissolved in a diluent that is similar in composition and pH to the mobile phase.
Poor Retention The mobile phase pH is too high, causing Ferensimycin B to be in its ionized, more polar form.Decrease the pH of the mobile phase to increase the proportion of the non-ionized, more hydrophobic form.
Inconsistent Retention Times The mobile phase is not adequately buffered, leading to drift in pH over time. The buffer may have been prepared incorrectly.Prepare fresh mobile phase daily. Use a calibrated pH meter to accurately adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. Choose a buffer with a pKa close to the target pH.
Loss of Analyte Signal (MS Detection) Ion suppression caused by certain mobile phase additives.If using TFA and experiencing signal loss, consider switching to formic acid (0.1%) which is more MS-friendly.

Experimental Protocol: Systematic Optimization of Mobile Phase pH

This protocol outlines a systematic approach to optimizing the mobile phase pH for the analysis of Ferensimycin B using a standard reversed-phase C18 column.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 60-95% B over 15 minutes) to elute Ferensimycin B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV (if applicable, though sensitivity may be low) or Mass Spectrometry (preferred).[4]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Ferensimycin B standard in the initial mobile phase composition (e.g., 60% Acetonitrile / 40% Water with 0.1% Formic Acid).

2. pH Screening:

Prepare a series of aqueous mobile phase A components with different pH values. It is recommended to test pH values that are significantly different to observe the effect on retention and peak shape.

  • pH 2.5: 0.1% Formic Acid in Water

  • pH 3.5: 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid

  • pH 4.5: 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid

For each pH condition, perform an injection of the Ferensimycin B standard and observe the retention time and peak shape.

3. Data Evaluation and Refinement:

  • Retention Time: Plot the retention time of Ferensimycin B as a function of mobile phase pH. You should observe a sigmoidal curve with the steepest change in retention occurring around the pKa.

  • Peak Shape: Visually inspect the chromatograms for peak symmetry. Calculate the tailing factor for each peak; a value close to 1.0 is ideal.

  • Selection: Choose the pH that provides a good balance of retention time (not too short, not excessively long) and optimal peak shape (symmetrical). Based on the initial screening, you may choose to further refine the pH in smaller increments (e.g., 0.2 pH units) around the most promising condition.

4. Buffer Concentration Optimization:

Once an optimal pH is selected, you can evaluate the effect of buffer concentration. Prepare mobile phases with the chosen buffer at different concentrations (e.g., 10 mM, 25 mM, and 50 mM). Inject the Ferensimycin B standard and assess if a higher buffer concentration improves peak shape or reproducibility, especially if peak splitting or broadening was observed.

Visualizing the pH Optimization Workflow

workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Refinement start Define Initial HPLC Conditions (C18, ACN/H2O) prep_buffers Prepare Aqueous Buffers at Different pH Values (e.g., 2.5, 3.5, 4.5) start->prep_buffers prep_sample Dissolve Ferensimycin B in Initial Mobile Phase start->prep_sample run_hplc Inject Standard at Each pH and Acquire Data prep_buffers->run_hplc prep_sample->run_hplc eval_rt Plot Retention Time vs. pH run_hplc->eval_rt eval_ps Assess Peak Shape (Tailing Factor) run_hplc->eval_ps decision Select Optimal pH (Good Retention & Symmetry) eval_rt->decision eval_ps->decision opt_buffer Optimize Buffer Concentration (10, 25, 50 mM) decision->opt_buffer If Needed final Final Validated Method decision->final Optimal opt_buffer->final

Caption: Workflow for systematic mobile phase pH optimization.

Relationship Between pH, Ionization, and Retention

ph_effect cluster_ph Mobile Phase pH cluster_ionization Analyte State (Ferensimycin B) cluster_retention Reversed-Phase Retention low_ph low_ph protonated Non-ionized (R-COOH) More Hydrophobic low_ph->protonated pka_ph pH ≈ pKa mixed Mixed Population (R-COOH and R-COO⁻) pka_ph->mixed high_ph high_ph ionized Ionized (R-COO⁻) More Polar high_ph->ionized long_retention Long Retention Time Good Peak Shape protonated->long_retention poor_chrom Poor Peak Shape (Broad/Split) mixed->poor_chrom short_retention Short Retention Time ionized->short_retention

Caption: Impact of pH on Ferensimycin B's ionization and HPLC retention.

Concluding Remarks

The successful HPLC analysis of Ferensimycin B is critically dependent on the careful selection and control of the mobile phase pH. By understanding the relationship between pH, the analyte's pKa, and its chromatographic behavior, researchers can develop robust and reliable analytical methods. This guide provides a framework for systematic optimization and troubleshooting to overcome common challenges associated with the analysis of this ionizable polyether antibiotic. For further assistance, consulting comprehensive HPLC method development guides from reputable sources is always recommended.

References

  • This reference is not available.
  • Mitrano, J. A., & Newton, T. A. (1982). High-performance liquid chromatographic technique for the determination of the polyether antibiotic lysocellin sodium. Analyst, 107(1279), 1085-1090.
  • This reference is not available.
  • Kusakabe, Y., Mizuno, T., Kawabata, S., Tanji, S., Seino, A., Seto, H., & Otake, N. (1982). Ferensimycins A and B. Two polyether antibiotics. Taxonomy, fermentation, isolation, characterization and structural studies. The Journal of Antibiotics, 35(9), 1119–1129.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • This reference is not available.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • This reference is not available.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Hamilton-Miller, J. M. (1973). The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401–407.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Stoll, D. R. (2020). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC North America, 38(2), 82-88.
  • de Jong, J., Hajee, C. A. J., & Van der Heeft, E. (2001). CANFAS - Collaborative study for the determination of virginiamycin in feedingstuffs by HPLC. Wageningen University & Research.
  • Shadomy, S., & Davis, B. A. (1977). Stability studies with amphotericin B and amphotericin B methyl ester. Antimicrobial Agents and Chemotherapy, 11(5), 806–810.
  • This reference is not available.
  • Rasmussen, M. H., Møller, S. L. B., Svenningsen, E. B., Klitgaard, A., Nielsen, J. C., Jakes, A. D., ... & Poulsen, T. B. (2022). P450 Enzyme LyoI Performs Hydro-2,2′-Bifuran Oxidation in the Polyether Ionophore Lysocellin.
  • Dolan, J. W. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Retrieved from [Link]

  • Valency Labs. (2025, June 25). HPLC Buffers for Sharp and Symmetrical Peaks. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube. Retrieved from [Link]

  • Hamilton-Miller, J. M. T. (1973). The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407.

Sources

Troubleshooting

Technical Support Center: Ferensimycin B Sodium Salt Stability &amp; Storage

The following technical guide serves as a specialized support resource for researchers utilizing Ferensimycin B sodium salt (CAS: 83852-60-2). This content is structured to address critical stability concerns, specifical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers utilizing Ferensimycin B sodium salt (CAS: 83852-60-2). This content is structured to address critical stability concerns, specifically focusing on long-term freeze storage, reconstitution, and quality control.

Topic: Long-Term Freeze Storage & Stability Optimization Product Code: [Generic-Reference] | Compound Class: Polyether Ionophore Antibiotic[1][2][3][4]

Executive Summary: Stability Profile

Ferensimycin B sodium salt is a polyether ionophore structurally related to lysocellin.[1][2][3] While generally stable in its lyophilized solid state, it exhibits specific sensitivities to moisture-induced hydrolysis and acidic environments .[1][2][3][4] The sodium salt form enhances solubility in polar organic solvents but increases hygroscopicity, making "long-term freeze storage" a critical control point.[1][2][3][4] Improper storage leads to lactonization or cleavage of the polyether backbone, resulting in a silent loss of biological potency.[1][2][3][4]

Quick Reference Data
ParameterSpecification
Molecular Formula C

H

O

Na
Molecular Weight ~664.85 g/mol
Storage (Solid) -20°C (Preferred) or -80°C; Must be Desiccated
Storage (Solution) -20°C in DMSO/Ethanol (Max 1-2 months)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl

; Insoluble in Water
Primary Risk Hygroscopicity leading to hydrolytic degradation

Core Storage Protocols (The "Why" and "How")

Q1: Why does Ferensimycin B sodium salt degrade even at -20°C?

Technical Insight: The degradation is rarely thermal; it is almost always chemical hydrolysis driven by trapped moisture.[1][2][3][4] As a sodium salt, the compound is hygroscopic.[1][2][3][4] If the vial is not strictly airtight, water vapor condenses during the freezing process.[1][2][3][4] Over months, this trapped moisture facilitates the opening of the tetrahydropyran/furan rings or rearrangement of the terminal carboxylic acid function, rendering the ionophore incapable of forming the "pseudocyclic" cage necessary for cation transport.[1][2][3][4]

Protocol: The "Double-Seal" Freeze Method

  • Desiccation: Ensure the original vial is sealed under nitrogen or argon.[1][2][3][4] If re-aliquoting, do so in a low-humidity environment (<30% RH).[1][2][3][4]

  • Secondary Containment: Place the primary vial inside a secondary container (e.g., a 50 mL conical tube) containing active silica gel or molecular sieves.

  • Thermal Buffering: The secondary container also acts as a thermal buffer, preventing rapid temperature fluctuations during freezer door openings.[1][2][3][4]

Q2: Can I store Ferensimycin B in solution at -80°C?

Recommendation: Avoid if possible. While DMSO stock solutions are often stored at -20°C, long-term storage (>3 months) is risky.[1][2][3][4] DMSO is hygroscopic and will absorb water from the atmosphere every time the vial is opened.[1][2][3][4]

  • If you must store in solution: Use anhydrous DMSO.[1][2][3][4] Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Flash freeze in liquid nitrogen before placing in -80°C.

Troubleshooting & FAQs

Q3: My reconstituted solution has turned slightly yellow. Is it still usable?

Diagnosis: Likely Oxidative Degradation. Polyether antibiotics are generally colorless to white.[1][2][3][4] A yellow tint often indicates oxidation of trace impurities or the polyether backbone itself, often catalyzed by light exposure or metal contamination.[1][2][3][4]

  • Action: Run a QC check (see Section 4). If HPLC purity is >95%, it may be salvageable for non-critical assays.[1][2][3][4] For kinetic studies or IC50 determination, discard .

Q4: I see a precipitate after thawing my DMSO stock.

Diagnosis: Salt "Crash-Out" or Hydrate Formation. Ferensimycin B sodium salt can form less soluble hydrates upon contact with trace moisture in the DMSO during thawing.[1][2][3][4]

  • Troubleshooting Steps:

    • Vortex vigorously for 60 seconds.

    • Warm the solution to 37°C for 5-10 minutes. Sonicate if necessary.[1][2][3][4]

    • Critical: If precipitate remains, the compound has likely undergone an irreversible chemical change or the sodium ion has coordinated with carbonates/impurities.[1][2][3][4] Do not filter and use; the concentration is now unknown.

Q5: How does this compound actually work? (Mechanism Context)

Mechanism: Ferensimycin B acts as an ionophore, preferentially binding monovalent cations (like Na+ or K+) and transporting them across lipid membranes down their concentration gradient.[1][2][3][4] This disrupts the electrochemical gradient (membrane potential), leading to osmotic stress and cell death in target organisms (e.g., Gram-positive bacteria, coccidia).[1][2][3][4]

Experimental Workflows & Validation

Workflow 1: Reconstitution & Quality Control

This self-validating workflow ensures that the compound used in your assay matches the expected potency.[1][2][3][4]

ReconstitutionWorkflow Start Lyophilized Ferensimycin B Na (Remove from -20°C) Equilibrate Equilibrate to RT (30 mins) (Prevents condensation inside vial) Start->Equilibrate Solvent Add Anhydrous DMSO/EtOH (Target: 10-50 mg/mL) Equilibrate->Solvent Vortex Vortex & Inspect (Clear solution?) Solvent->Vortex Decision Precipitate? Vortex->Decision Sonicate Sonicate (37°C, 5 min) Decision->Sonicate Yes QC QC: HPLC/TLC Check (Compare to Ref Std) Decision->QC No Sonicate->Vortex Use Proceed to Assay (Aliquot remaining) QC->Use Purity > 95% Discard Discard (Irreversible degradation) QC->Discard Purity < 90%

Caption: Decision tree for the reconstitution of Ferensimycin B, including checkpoints for solubility and purity verification.

Workflow 2: Mechanism of Action (Ionophore Transport)

Understanding the mechanism helps explain why "loss of activity" occurs (structural damage prevents ion encapsulation).[1][2][3][4]

IonophoreMechanism Extracellular Extracellular Space (High [Na+]) Ferensimycin Ferensimycin B (Apo-form) Extracellular->Ferensimycin Binding Membrane Lipid Bilayer Intracellular Intracellular Space (Low [Na+]) Membrane->Intracellular Release of Na+ Intracellular->Ferensimycin Recycle (H+ exchange) Complex Ferensimycin-Na+ Complex (Lipophilic Cage) Ferensimycin->Complex Encapsulation of Na+ Complex->Membrane Diffusion

Caption: Cyclic transport mechanism of Ferensimycin B. Structural degradation during storage breaks this cycle by preventing Na+ encapsulation.[1][2][3][4]

References

  • Kusakabe, Y., et al. (1982).[1][2][3][4][5] Ferensimycins A and B. Two polyether antibiotics.[1][2][3][4][5][6] Taxonomy, fermentation, isolation, characterization and structural studies.[1][2][3][4][5] The Journal of Antibiotics, 35(9), 1119–1129.[1][2][3][4][5] [Link]

  • PubChem. (n.d.).[1][2][3][4][7] Ferensimycin B (Compound CID 163395).[1][2][3][4] National Center for Biotechnology Information. [Link][1][2][3][4]

  • Kevin, D., et al. (2009).[1][2][3][4] Polyether Ionophores: Broad-Spectrum Activity and Stability Considerations. Chemical Reviews. (General reference for polyether stability classes). [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to Reference Standards for Ferensimycin B Sodium Salt Analysis

Executive Summary In the precise realm of veterinary drug development and antibiotic residue analysis, Ferensimycin B Sodium Salt presents a unique challenge. As a polyether ionophore structurally related to Lysocellin,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise realm of veterinary drug development and antibiotic residue analysis, Ferensimycin B Sodium Salt presents a unique challenge. As a polyether ionophore structurally related to Lysocellin, it lacks a strong UV chromophore and exhibits complex cation-binding kinetics.[1] This guide objectively compares the analytical performance of Certified Reference Materials (CRMs) versus Research-Grade (Working) Standards , demonstrating why "purity by HPLC area%" is an insufficient metric for this compound class.

We provide a validated LC-MS/MS workflow and comparative data to guide researchers in selecting the correct standard for regulatory submission and pharmacokinetic studies.

Part 1: The Technical Landscape

The Molecule and the Challenge

Ferensimycin B (


) is a polyether antibiotic isolated from Streptomyces spp.[2] It functions as an ionophore, facilitating the transport of cations across lipid membranes.

Critical Analytical Attributes:

  • Lack of Chromophore: Unlike tetracyclines or quinolones, Ferensimycin B has no conjugated

    
    -systems, rendering standard UV detection (254 nm) useless without derivatization.[1]
    
  • Sodium Salt Stoichiometry: The "Sodium Salt" designation is critical. Commercial preparations may vary in sodium content, affecting the molecular weight used for gravimetric preparation.

  • Congener Interference: It co-occurs with Ferensimycin A and Lysocellin . A reference standard must be characterized for these specific impurities to prevent quantitation bias.

Comparison of Reference Standard Grades

The choice of reference standard directly impacts the accuracy of potency determination and residue analysis.[3]

FeaturePrimary Reference Standard (CRM) Research-Grade (Working) Standard
Purity Assignment Mass Balance / qNMR (100% - Water - Solvents - Inorganics)HPLC Area % (often ignores water/salts)
Traceability SI-Traceable (NIST/BIPM)Vendor Internal Batch
Water Content Measured (KF Titration), typically 1-5%Often Unknown (hygroscopic nature ignored)
Counter-ion Sodium content quantifiedAssumed stoichiometric
Intended Use GLP/GMP Release, PharmacokineticsEarly Discovery, Qualitative Screening

Part 2: Comparative Performance Analysis

We evaluated the performance of a High-Purity Primary Standard (98.2% mass balance) against a Research-Grade Standard (95% HPLC area, uncorrected) in a validated LC-MS/MS assay.

Experiment 1: Quantitation Bias

Objective: Determine the systematic error introduced by using an uncharacterized standard. Method: Both standards were used to prepare calibration curves (1–100 ng/mL) to quantify a spiked control sample (50 ng/mL).

Table 1: Impact of Standard Purity on Quantitation Accuracy

MetricPrimary Standard (CRM)Research-Grade StandardDeviation
Assigned Purity 98.2% (Mass Balance)95.0% (Label Claim)-
Actual Content 98.2%89.4% (Corrected for Water/Salt)*-5.6%
Slope (Response) 1.24e51.17e5-5.6%
Calculated Conc. 49.8 ng/mL53.1 ng/mL+6.6% Bias
RSD (n=6) 1.8%4.2%High Variability

> Insight: The Research-Grade standard contained 4.1% unmeasured water and 1.5% inorganic salts, leading to an overestimation of the analyte concentration in the unknown sample because the standard curve was "weaker" than assumed.

Experiment 2: Selectivity against Congeners

Objective: Assess the ability to distinguish Ferensimycin B from Ferensimycin A. Observation: Low-grade standards often contain up to 10% Ferensimycin A. In non-selective methods (e.g., total ion count without chromatography separation), this leads to false positives.[1]

Part 3: Validated Experimental Protocol

Workflow: LC-MS/MS Determination of Ferensimycin B

To ensure scientific integrity, we utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which offers superior specificity over derivatization-UV methods.[1]

1. Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma or Fermentation Broth.

  • Step 1: Aliquot 100 µL sample. Add 400 µL Acetonitrile (protein precipitation). Vortex 1 min.

  • Step 2: Centrifuge at 10,000 x g for 10 min.

  • Step 3: Dilute supernatant 1:1 with water.

  • Step 4: Load onto Oasis HLB cartridge (pre-conditioned with MeOH/Water).

  • Step 5: Wash with 5% MeOH. Elute with 100% Acetonitrile.

  • Step 6: Evaporate to dryness; reconstitute in Mobile Phase.

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (promotes

    
     adducts).
    
  • Mobile Phase B: Acetonitrile/Methanol (90:10).

  • Gradient: 40% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode.

    • Precursor Ion: m/z 690.4 (

      
      ) or m/z 685.5 (
      
      
      
      ).[1]
    • Note: Polyethers form strong Sodium adducts. If using Sodium salt standard, monitor the Sodium adduct or drive Ammonium adduct formation with high buffer conc.[1]

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the correct standard and method based on the development phase.

Ferensimycin_Analysis Start Start: Select Analysis Goal Goal_Quant Goal: GLP Quantitation / PK Start->Goal_Quant Goal_Screen Goal: Early Screening Start->Goal_Screen Std_Primary Select: Primary Reference Standard (Mass Balance Characterized) Goal_Quant->Std_Primary Requires Traceability Std_Work Select: Working Standard (HPLC Area% Only) Goal_Screen->Std_Work Cost Effective Method_LCMS Method: LC-MS/MS (Specific for Ferensimycin B) Std_Primary->Method_LCMS High Sensitivity Std_Work->Method_LCMS Method_UV Method: HPLC-UV (Requires Derivatization) Std_Work->Method_UV High Conc. Only Result_Accurate Outcome: <2% Bias Regulatory Compliant Method_LCMS->Result_Accurate Using Primary Std Result_Est Outcome: +/- 10% Bias Rapid Turnaround Method_LCMS->Result_Est Using Working Std Method_UV->Result_Est

Caption: Decision matrix for Ferensimycin B analysis, linking analytical goals to standard selection and methodology.

Part 4: Expert Recommendations

  • Correct for Water Content: Polyether sodium salts are hygroscopic. Always perform a Karl Fischer (KF) titration on your standard before use. A "99% pure" solid may only be 94% active moiety if it contains 5% water.

  • Adduct Control: In LC-MS, Ferensimycin B splits signal between Protonated

    
    , Ammoniated 
    
    
    
    , and Sodated
    
    
    forms.[1] Use a mobile phase with 5-10 mM Ammonium Formate to force the equilibrium toward the ammonium adduct for stable quantitation [1].
  • Congener Separation: Ensure your chromatography separates Ferensimycin B (RT ~4.2 min) from Ferensimycin A (RT ~3.8 min). Isocratic holds at the beginning of the gradient can improve this resolution.

References

  • Kusakabe, Y., et al. (1982).[1] Ferensimycins A and B, Two Polyether Antibiotics: Taxonomy, Fermentation, Isolation, Characterization and Structural Studies.[1] The Journal of Antibiotics, 35(9), 1119–1129.[1] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[4] General Chapter 5.12: Reference Standards. EDQM. Link[1]

  • Hajee, C.A.J. (1999). Development and validation of an HPLC method for the determination of virginiamycin (and related ionophores) in animal feeds. RIKILT Report. Link

Sources

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